1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-5-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
This compound features a 1,2,3,4-tetrahydropyrimidine-2,4-dione core substituted with a methylamino group linked to a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety at position 1 and a (2E)-3-(4-chlorophenyl)prop-2-enoyl group at position 5. The trifluoromethyl and chloro substituents enhance lipophilicity and metabolic stability, while the conjugated enoyl group may facilitate π-π stacking interactions in biological targets . Such structural motifs are common in protease inhibitors and kinase-targeting agents .
Properties
IUPAC Name |
5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F3N4O3/c1-28(17-15(22)8-12(9-26-17)20(23,24)25)29-10-14(18(31)27-19(29)32)16(30)7-4-11-2-5-13(21)6-3-11/h2-10H,1H3,(H,27,31,32)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJXAFDQAIJVKH-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=C(C(=O)NC2=O)C(=O)C=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=C(C(=O)NC2=O)C(=O)/C=C/C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-5-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This step may involve the use of coupling reactions such as Suzuki or Heck reactions.
Attachment of the pyridinyl group: This can be done through nucleophilic substitution or other suitable methods.
Final assembly and purification: The final compound is assembled through a series of reactions, followed by purification using techniques like chromatography.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Automation and continuous flow processes: To improve efficiency and consistency.
Purification and quality control: Ensuring the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
The compound 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-5-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Using reducing agents to remove oxygen or add hydrogen.
Substitution: Replacing one functional group with another.
Coupling reactions: Forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or nickel for coupling reactions.
Solvents: Organic solvents like dichloromethane, toluene, or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Catalysis: Serving as a catalyst or catalyst precursor in organic reactions.
Biology
Biological assays: Used in studies to understand its interaction with biological targets.
Drug development: Potential lead compound for developing new pharmaceuticals.
Medicine
Therapeutic applications: Investigated for its potential use in treating diseases or conditions.
Diagnostic tools: Used in the development of diagnostic agents.
Industry
Materials science: Used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-5-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting processes like signal transduction or gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Framework
The tetrahydropyrimidine-2,4-dione core is shared with compounds like 5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione (), which substitutes the enoyl group with an acetyl moiety. The acetyl group reduces steric bulk but may decrease binding affinity compared to the extended conjugation of the enoyl substituent in the target compound .
Substituent Analysis
- 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Group :
This motif recurs in multiple analogs (e.g., ) and is associated with enhanced target binding due to halogen bonding (Cl) and hydrophobic interactions (CF₃) . - Prop-2-enoyl vs. This difference may influence solubility and target selectivity .
Comparative Data Table
Research Findings and Implications
- Synthetic Routes: The target compound’s synthesis likely involves enaminone intermediates (similar to ) and coupling reactions with chlorotrifluoromethylpyridine derivatives .
- Patent Landscape : Compounds with chlorotrifluoromethylpyridine motifs are frequently patented for antiviral and anticancer applications (e.g., ), aligning with the target compound’s structural features .
Biological Activity
The compound 1-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}-5-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic molecule with potential therapeutic applications. Its structure suggests a variety of biological activities due to the presence of multiple functional groups that may interact with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 427.81 g/mol. The presence of the trifluoromethyl group and the chloro substituent on the pyridine ring may enhance its lipophilicity and biological activity.
Research indicates that compounds similar to this one often act as inhibitors of key enzymes involved in metabolic pathways. Specifically, they may influence pathways related to:
- AMP-activated protein kinase (AMPK) : This enzyme plays a crucial role in cellular energy homeostasis and is a target for cancer therapy .
- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, which is significant in neurodegenerative diseases .
Anticancer Activity
Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated:
- Cell Growth Inhibition : In vitro studies reveal that these compounds can inhibit the growth of various cancer cell lines, including breast and colon cancer cells .
- In Vivo Efficacy : Animal models have shown promising results where administration of similar compounds led to reduced tumor growth .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- Acetylcholinesterase Inhibition : Research on related compounds indicates that they can effectively inhibit AChE, suggesting potential applications in treating Alzheimer's disease .
- Urease Inhibition : Some derivatives have shown activity against urease, which is relevant in managing infections caused by urease-producing bacteria .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with an IC50 value in the low micromolar range. |
| Study 2 | Enzyme Inhibition | Showed effective inhibition of AChE with IC50 values indicating potential for neuroprotective effects. |
| Study 3 | Metabolic Stability | Evaluated pharmacokinetics in animal models revealing favorable absorption and distribution characteristics. |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For example:
- Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Pyridine Ring Substituents : Variations in substituents on the pyridine ring can lead to changes in potency against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
